N-(sec-butyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide
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Overview
Description
Quinolines are a class of organic compounds with a double-ring structure, which includes a benzene ring fused to a pyridine ring . Sulfonamides, on the other hand, are a class of organic compounds containing a sulfonamide functional group (a sulfur atom connected to two oxygen atoms and one nitrogen atom)^ . Both classes of compounds are known for their various applications in medicinal chemistry .
Synthesis Analysis
Quinolines can be synthesized from α,β-unsaturated aldehydes . Sulfonamides can be synthesized from sulfur (II), sulfur (IV), and sulfur (VI) reagents . A cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid has been reported for the synthesis of new pyridines with a sulfonamide moiety .Molecular Structure Analysis
Quinoline has a bicyclic structure, consisting of a benzene ring fused to a pyridine ring . Sulfonamides have a sulfur atom connected to two oxygen atoms and one nitrogen atom .Chemical Reactions Analysis
Quinolines undergo various chemical reactions similar to those of benzene and pyridine . Sulfonamides, due to their functional group, can participate in a variety of reactions, leading to a wide range of pharmacological activities .Physical and Chemical Properties Analysis
The physical and chemical properties of quinolines and sulfonamides can vary widely depending on their specific structures . Quinoline is a weak tertiary base and forms salts with acids .Mechanism of Action
The mechanism of action of quinolines and sulfonamides can vary widely depending on their specific structures and the biological targets they interact with . For example, some sulfonamides exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase, allowing them to play a role in treating a diverse range of disease states .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-butan-2-yl-2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene-7-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3S/c1-3-11(2)17-22(20,21)14-9-12-5-4-8-18-15(19)7-6-13(10-14)16(12)18/h9-11,17H,3-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAVZJWMRAMPNOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NS(=O)(=O)C1=CC2=C3C(=C1)CCC(=O)N3CCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>48.4 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49678154 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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